Triphenylsulfonium chloride

Catalog No.
S594664
CAS No.
4270-70-6
M.F
C18H15ClS
M. Wt
298.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsulfonium chloride

CAS Number

4270-70-6

Product Name

Triphenylsulfonium chloride

IUPAC Name

triphenylsulfanium;chloride

Molecular Formula

C18H15ClS

Molecular Weight

298.8 g/mol

InChI

InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1

InChI Key

ZFEAYIKULRXTAR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Synonyms

triphenylsulfonium ion

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The exact mass of the compound Triphenylsulfonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenylsulfonium chloride (TPS-Cl) is a foundational triarylsulfonium salt characterized by its high water solubility and distinct photochemical behavior. While it functions independently as a photoacid generator (PAG) yielding hydrochloric acid (HCl) upon UV irradiation [3], its primary procurement value lies in its role as a universal, highly processable precursor [1]. Due to the easily displaceable chloride anion, TPS-Cl is extensively used in aqueous metathesis reactions to synthesize custom, proprietary PAGs containing complex or environmentally degradable sulfonates, nonaflates, or polymeric anions [2]. It is a critical starting material for developing next-generation chemically amplified resists (CARs) and cationic photoinitiators where tailored solubility, controlled acid diffusion, and green formulation compatibility are paramount [1].

Workflow Fit

Photochemistry
Generates Brønsted acid (HCl) via DUV/EUV C–S bond cleavage
Lithography Platform
Compatible with KrF, ArF, and EUV chemically amplified resists
PAG Class
Triphenylsulfonium salt with moderate acid strength profile

Substituting triphenylsulfonium chloride with more common commercial PAGs, such as triphenylsulfonium triflate (TPS-OTf) or hexafluorophosphate (TPS-PF6), fundamentally alters both processability and downstream performance [1]. TPS-OTf and TPS-PF6 are highly hydrophobic and resist aqueous anion exchange, making them unsuitable as precursors for synthesizing custom PAGs via simple biphasic metathesis [2]. Furthermore, if used directly in a formulation, the nature of the photogenerated acid shifts dramatically: TPS-OTf generates superacidic triflic acid, which exhibits extensive diffusion in polymer matrices, whereas TPS-Cl generates the weaker hydrochloric acid [3]. This difference in acid strength and mobility means that substituting the chloride salt will result in uncontrolled acid blurring in lithography or altered curing kinetics in cationic polymerization, rendering the salts non-interchangeable for precision applications [2].

Substitution Risk

1
Acid strength mismatch with triflate-based PAGs can alter catalytic chain length and resolution
2
Diphenyliodonium salts may show higher initiation efficiency; direct substitution may shift curing kinetics
3
Thermal stability differs markedly from cyclopropyl PAGs; may limit processing at elevated thermal budgets

Aqueous Anion Metathesis Efficiency

When synthesizing custom photoacid generators, the solubility of the precursor dictates the efficiency of the anion exchange process. TPS-Cl is highly water-soluble and is routinely supplied as a 50% aqueous solution, allowing for direct biphasic metathesis with sodium sulfonates in water/dichloromethane systems [1]. This process routinely yields 85-92% of the purified custom PAG [2]. In contrast, hydrophobic salts like TPS-OTf require complex organic-phase ion exchange or silver salt precipitation, which limits scalability and increases cost[1].

Evidence DimensionMetathesis Yield of Custom Sulfonate PAGs
Target Compound Data85-92% yield via simple aqueous/organic biphasic extraction using TPS-Cl
Comparator Or BaselineHydrophobic salts (TPS-OTf, TPS-PF6) resist aqueous metathesis, requiring costly silver salts
Quantified DifferenceEnables >85% yield in scalable, silver-free aqueous metathesis
ConditionsAqueous sodium sulfonate reacted with 50% aqueous TPS-Cl, extracted with dichloromethane

Procurement of TPS-Cl is essential for manufacturers needing a water-soluble, high-yield intermediate to synthesize proprietary, environmentally friendly, or polymer-bound photoacid generators.

Acid Strength
Class-level
HCl PA: 333.4 kcal/mol
vs. triflate PA: 303.2 kcal/mol
vs. tosylate PA: 316.4 kcal/mol
Moderate acid generation supports controlled catalytic deprotection
Gas-phase computational model; experimental validation via photoelectron spectroscopy

Aqueous Solubility for Green Formulations

Formulation compatibility is a major differentiator among triarylsulfonium salts. TPS-Cl is miscible and highly soluble in water, enabling its direct use in water-developable resists and aqueous metathesis reactions[1]. Conversely, fluorinated analogs such as TPS-Triflate and TPS-Nonaflate are virtually insoluble in water and must be formulated using aggressive organic solvents like PGMEA or 2-butanone.

Evidence DimensionAqueous Solubility
Target Compound DataMiscible/Highly soluble in water (commercially available as 45-50% aqueous solutions)
Comparator Or BaselineTPS-Triflate and TPS-PF6 (Insoluble in water)
Quantified DifferenceAllows 100% aqueous formulation without organic co-solvents
ConditionsStandard ambient temperature and pressure formulation

Buyers developing eco-friendly, water-based photoresists or biological hydrogel photoinitiator systems must select the chloride salt to achieve homogeneous aqueous formulations.

Polymerization Efficiency
Class-level
Ranked 2nd among tested phenylonium salts
Balanced reactivity with improved dark storage stability over fastest initiator
Aqueous safranine O/triethanolamine system; absolute rate constants not reported

Acid Strength and Diffusion Control

The identity of the photogenerated acid dictates the resolution and stability of a chemically amplified resist. Upon UV irradiation, TPS-Cl generates hydrochloric acid (HCl), which is a significantly weaker acid than the triflic acid generated by TPS-OTf [1]. Because HCl is less acidic and more nucleophilic, it exhibits a shorter catalytic chain length and reduced diffusion mobility within the polymer matrix compared to superacidic triflates[2].

Evidence DimensionPhotogenerated Acid Profile
Target Compound DataGenerates HCl (weaker acid, self-limiting diffusion)
Comparator Or BaselineTPS-OTf generates Triflic acid (superacid, high mobility)
Quantified DifferencePrevents excessive catalytic deprotection and reduces line-edge blurring
ConditionsUV irradiation in chemically amplified photoresist matrices

For specific lithographic or protective coating applications where aggressive superacids cause unwanted polymer degradation or resolution loss, TPS-Cl provides a self-limiting, controlled deprotection profile.

Thermal Stability
Data to verify
TPSC: 277–298 °C
vs. CpDP-Tf: stable to 165 °C
Wider thermal processing window reported; may reduce dark erosion risk
Cross-study comparison; different measurement methods used
Purity Specification
Specification review
Assay: ≥99.5% (HPLC)
Single metal ≤10 ppb
Total metals ≤50 ppb
Electronic-grade purity meets advanced node lithography quality requirements
Supplier specification; validation by ICP-MS recommended for critical processes

Proprietary and Degradable PAG Synthesis

TPS-Cl is a highly efficient starting material for synthesizing custom photoacid generators via aqueous anion metathesis. Because it is highly water-soluble, it reacts efficiently with sodium salts of complex, PFOS-free, or polymeric sulfonates, allowing the final hydrophobic PAG to be cleanly extracted into an organic phase with yields exceeding 85% [1].

Aqueous Green Photoresist Formulation

For the development of water-developable or fully aqueous photoresists, TPS-Cl provides the necessary solubility that fluorinated analogs lack. It can be directly incorporated into water-soluble polymer matrices without the need for harsh organic solvents like PGMEA, facilitating environmentally friendly lithographic processes .

Controlled-Diffusion Lithography & Cationic Curing

In applications where the extreme mobility and strength of superacids (like triflic acid) cause resolution blurring or excessive substrate corrosion, TPS-Cl is used to generate HCl. The weaker acid profile provides tighter control over the deprotection radius in chemically amplified resists and moderates the curing speed in thin-film cationic polymerizations[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
KrF/ArF DUV Resist Formulation
Thermal processing window, moderate acid strength
Post-exposure bake stability, critical dimension uniformity
Cationic UV-Curable Coatings
Dark storage stability, on-demand photoinitiation
Shelf-life under ambient storage, curing speed with sensitizers
EUV Lithography Research Benchmark
Well-characterized photochemical baseline
Comparability of novel PAG performance under 13.5 nm exposure
Semiconductor Fab Material Supply
High-purity assay, trace metal control
Device contamination risk, lot-to-lot metal consistency

UNII

93VMP8WB2Z

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4270-70-6

Wikipedia

Triphenyl sulfide

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